![molecular formula C14H12N2S B2517856 2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile CAS No. 340816-68-4](/img/structure/B2517856.png)
2-(Benzylsulfanyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the types of reactions the compound undergoes .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc. These properties can be determined using various analytical techniques .Scientific Research Applications
Catalysis
Schiff bases exhibit catalytic properties due to their ability to coordinate with metal ions. Researchers have explored their use as ligands in transition metal complexes, where they enhance catalytic activity in various reactions. For instance, Schiff base-metal complexes have been employed in oxidation reactions, hydrogenation, and C-C bond formation .
Asymmetric Synthesis
Asymmetric synthesis is crucial for producing enantiomerically pure compounds. Schiff bases have been utilized as chiral ligands in asymmetric catalysis. Their coordination with transition metals allows for enantioselective transformations, enabling the synthesis of valuable chiral molecules .
Coordination Chemistry
Schiff bases serve as versatile ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them valuable tools for designing new materials, studying metal-ligand interactions, and exploring supramolecular assemblies .
Medicinal Chemistry
Schiff bases exhibit promising biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers have synthesized Schiff base derivatives and evaluated their potential as drug candidates. The compound’s structural features can be modified to enhance specific biological effects .
Materials Science
Schiff bases contribute to the development of functional materials. Their ability to form coordination polymers, metal-organic frameworks (MOFs), and luminescent complexes makes them relevant in areas such as sensors, optoelectronics, and molecular magnets .
Environmental Applications
Schiff bases have been investigated for their adsorption properties. Researchers explore their potential in removing heavy metal ions from water, as well as their use in catalytic degradation of organic pollutants .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-7-8-13(9-15)14(16-11)17-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBNNFANXLGUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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